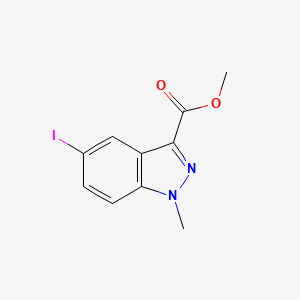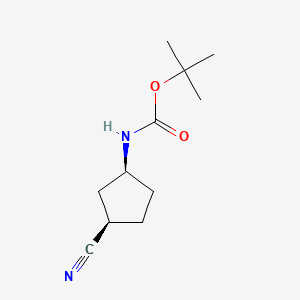
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyanocyclopentyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate typically involves multi-step processes. One common method includes the reaction of (1S,3R)-3-cyanocyclopentylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanocyclopentyl moiety may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate: Similar structure but with an aminocyclohexyl group instead of a cyanocyclopentyl group.
Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: Contains a hydroxy group instead of a cyanide group.
Uniqueness
Tert-butyl ((1S,3R)-3-cyanocyclopentyl)carbamate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
tert-butyl N-[(1S,3R)-3-cyanocyclopentyl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
InChIキー |
LHUKLMWDVACRKQ-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

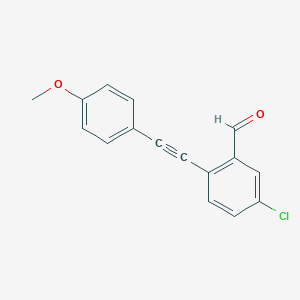
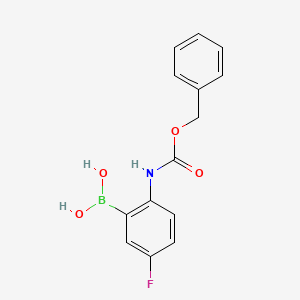


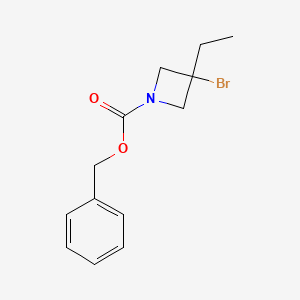
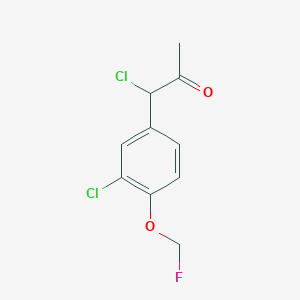
![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)
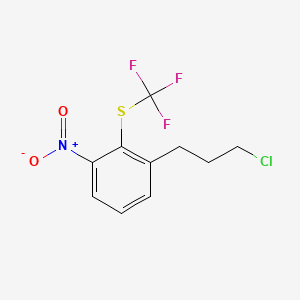
![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)
